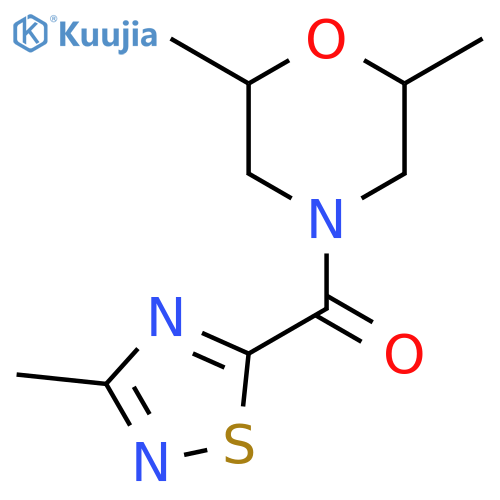

Cas no 1448072-74-9 (2,6-Dimethyl-4-(3-methyl-1,2,4-thiadiazole-5-carbonyl)morpholine)

2,6-Dimethyl-4-(3-methyl-1,2,4-thiadiazole-5-carbonyl)morpholine 化学的及び物理的性質

名前と識別子

-

- F6437-0047

- AKOS024560419

- 1448072-74-9

- (2,6-dimethylmorpholin-4-yl)-(3-methyl-1,2,4-thiadiazol-5-yl)methanone

- 2,6-dimethyl-4-(3-methyl-1,2,4-thiadiazole-5-carbonyl)morpholine

- 2,6-Dimethyl-4-(3-methyl-1,2,4-thiadiazole-5-carbonyl)morpholine

-

- インチ: 1S/C10H15N3O2S/c1-6-4-13(5-7(2)15-6)10(14)9-11-8(3)12-16-9/h6-7H,4-5H2,1-3H3

- InChIKey: YRIKKFKEYSHFJP-UHFFFAOYSA-N

- SMILES: S1C(C(N2CC(C)OC(C)C2)=O)=NC(C)=N1

計算された属性

- 精确分子量: 241.08849790g/mol

- 同位素质量: 241.08849790g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 5

- 重原子数量: 16

- 回転可能化学結合数: 1

- 複雑さ: 267

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 83.6Ų

- XLogP3: 1.4

2,6-Dimethyl-4-(3-methyl-1,2,4-thiadiazole-5-carbonyl)morpholine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6437-0047-30mg |

2,6-dimethyl-4-(3-methyl-1,2,4-thiadiazole-5-carbonyl)morpholine |

1448072-74-9 | 30mg |

$178.5 | 2023-09-09 | ||

| Life Chemicals | F6437-0047-2μmol |

2,6-dimethyl-4-(3-methyl-1,2,4-thiadiazole-5-carbonyl)morpholine |

1448072-74-9 | 2μmol |

$85.5 | 2023-09-09 | ||

| Life Chemicals | F6437-0047-4mg |

2,6-dimethyl-4-(3-methyl-1,2,4-thiadiazole-5-carbonyl)morpholine |

1448072-74-9 | 4mg |

$99.0 | 2023-09-09 | ||

| Life Chemicals | F6437-0047-25mg |

2,6-dimethyl-4-(3-methyl-1,2,4-thiadiazole-5-carbonyl)morpholine |

1448072-74-9 | 25mg |

$163.5 | 2023-09-09 | ||

| Life Chemicals | F6437-0047-5mg |

2,6-dimethyl-4-(3-methyl-1,2,4-thiadiazole-5-carbonyl)morpholine |

1448072-74-9 | 5mg |

$103.5 | 2023-09-09 | ||

| Life Chemicals | F6437-0047-5μmol |

2,6-dimethyl-4-(3-methyl-1,2,4-thiadiazole-5-carbonyl)morpholine |

1448072-74-9 | 5μmol |

$94.5 | 2023-09-09 | ||

| Life Chemicals | F6437-0047-10μmol |

2,6-dimethyl-4-(3-methyl-1,2,4-thiadiazole-5-carbonyl)morpholine |

1448072-74-9 | 10μmol |

$103.5 | 2023-09-09 | ||

| Life Chemicals | F6437-0047-50mg |

2,6-dimethyl-4-(3-methyl-1,2,4-thiadiazole-5-carbonyl)morpholine |

1448072-74-9 | 50mg |

$240.0 | 2023-09-09 | ||

| Life Chemicals | F6437-0047-1mg |

2,6-dimethyl-4-(3-methyl-1,2,4-thiadiazole-5-carbonyl)morpholine |

1448072-74-9 | 1mg |

$81.0 | 2023-09-09 | ||

| Life Chemicals | F6437-0047-20mg |

2,6-dimethyl-4-(3-methyl-1,2,4-thiadiazole-5-carbonyl)morpholine |

1448072-74-9 | 20mg |

$148.5 | 2023-09-09 |

2,6-Dimethyl-4-(3-methyl-1,2,4-thiadiazole-5-carbonyl)morpholine 関連文献

-

Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

-

4. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415

-

Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

2,6-Dimethyl-4-(3-methyl-1,2,4-thiadiazole-5-carbonyl)morpholineに関する追加情報

Introduction to 2,6-Dimethyl-4-(3-methyl-1,2,4-thiadiazole-5-carbonyl)morpholine (CAS No. 1448072-74-9) and Its Emerging Applications in Chemical Biology

2,6-Dimethyl-4-(3-methyl-1,2,4-thiadiazole-5-carbonyl)morpholine, identified by the Chemical Abstracts Service Number (CAS No.) 1448072-74-9, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the thiadiazole class, a heterocyclic structure known for its broad spectrum of pharmacological applications. The presence of a morpholine moiety further enhances its complexity and functionality, making it a promising candidate for further investigation in drug discovery and therapeutic development.

The molecular framework of 2,6-Dimethyl-4-(3-methyl-1,2,4-thiadiazole-5-carbonyl)morpholine incorporates multiple functional groups that contribute to its reactivity and interaction with biological targets. The thiadiazole ring, characterized by its sulfur and nitrogen atoms, is a key pharmacophore that has been extensively studied for its antimicrobial, anti-inflammatory, and anticancer properties. Additionally, the morpholine ring introduces a secondary amine functionality, which can participate in hydrogen bonding and other non-covalent interactions with biological molecules.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the binding affinities and mechanisms of action of this compound more effectively. Studies have suggested that the combination of the thiadiazole and morpholine moieties may enhance the compound's ability to interact with enzymes and receptors involved in critical biological pathways. For instance, preliminary computational studies indicate that this compound could potentially inhibit kinases or other enzymes implicated in cancer progression by binding to their active sites.

The synthesis of 2,6-Dimethyl-4-(3-methyl-1,2,4-thiadiazole-5-carbonyl)morpholine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The incorporation of the 3-methyl-1,2,4-thiadiazole-5-carbonyl group into the morpholine backbone is particularly challenging due to its sensitivity to hydrolysis and oxidation. However, modern synthetic methodologies have improved the efficiency of these reactions, making it feasible to produce this compound on a larger scale for research purposes.

In the realm of drug discovery, 2,6-Dimethyl-4-(3-methyl-1,2,4-thiadiazole-5-carbonyl)morpholine has been investigated for its potential as an intermediate in the development of novel therapeutic agents. Its structural features make it a versatile scaffold for designing molecules with enhanced pharmacological properties. For example, modifications at the thiadiazole ring can alter its electronic distribution and binding characteristics, while changes at the morpholine moiety can influence solubility and metabolic stability.

One particularly intriguing aspect of this compound is its potential application in targeting neurological disorders. Thiadiazole derivatives have shown promise in treating conditions such as epilepsy and Alzheimer's disease due to their ability to modulate neurotransmitter systems. The morpholine group may further enhance these effects by improving blood-brain barrier penetration or by interacting with specific neurological receptors. Ongoing research is exploring these possibilities through both in vitro assays and preclinical models.

The role of CAS No. 1448072-74-9 in medicinal chemistry extends beyond simple intermediates; it serves as a building block for more complex molecules with tailored biological activities. By leveraging synthetic chemistry innovations such as transition-metal-catalyzed cross-coupling reactions or biocatalytic approaches, researchers can generate derivatives of this compound with improved efficacy and reduced toxicity. These advancements are crucial for developing next-generation therapeutics that meet stringent safety and efficacy standards.

Another area where 2,6-Dimethyl-4-(3-methyl-1,2,4-thiadiazole-5-carbonyl)morpholine shows promise is in antimicrobial applications. The thiadiazole scaffold has demonstrated activity against various bacterial strains by interfering with essential metabolic pathways. The morpholine group may enhance this activity by facilitating cellular uptake or by increasing binding affinity to bacterial targets. Such properties make this compound an attractive candidate for developing novel antibiotics or antifungal agents capable of overcoming multidrug resistance.

The integration of high-throughput screening (HTS) technologies has accelerated the process of identifying bioactive compounds like CAS No. 1448072-74-9. By systematically testing large libraries of molecules against specific biological targets, researchers can rapidly pinpoint candidates with promising pharmacological profiles. This approach has been particularly effective in identifying compounds that exhibit dual functionality—targeting multiple pathways simultaneously—which can lead to more comprehensive therapeutic outcomes.

Environmental considerations also play a role in the development and application of this compound. Efforts are being made to optimize synthetic routes that minimize waste generation and reduce environmental impact. Green chemistry principles are being applied to develop more sustainable methods for producing CAS No. 1448072-74-9, ensuring that future applications align with ecological responsibility without compromising efficacy.

The future prospects for 2,6-Dimethyl-4-(3-methyl-1,2,4-thiadiazole-5-carbonyl)morpholine are vast and multifaceted. As our understanding of biological systems continues to evolve, new opportunities will emerge for leveraging this compound's unique properties in drug discovery and therapeutic intervention. Collaborative efforts between chemists、biologists、and clinicians will be essential in translating laboratory findings into clinical applications that benefit patients worldwide.

1448072-74-9 (2,6-Dimethyl-4-(3-methyl-1,2,4-thiadiazole-5-carbonyl)morpholine) Related Products

- 1783749-25-6(4-(azetidin-3-yl)methyl-2-bromophenol)

- 1086026-31-4(Dehydro Ivabradine)

- 2089518-76-1((3-Azidoazetidin-1-yl)(6-chloropyridin-3-yl)methanone)

- 1378680-67-1(5-Bromo-4,4-dimethylpent-1-yne)

- 1153970-76-3(2-(butane-2-sulfonyl)acetonitrile)

- 1179234-00-4((4-fluoro-3-methylphenyl)(pyridin-3-yl)methyl(propyl)amine)

- 90226-50-9(2-amino-1-ethylcyclohexan-1-ol)

- 2229013-48-1(tert-butyl N-1-amino-3-(2-fluoro-6-nitrophenyl)propan-2-ylcarbamate)

- 151692-56-7(1,3-Benzodioxole-5-carboxaldehyde, 6-ethynyl-)

- 1339583-76-4((3-Fluoro-5-methylthiophen-2-yl)(o-tolyl)methanol)